N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a multi-substituted core structure. The compound features:
- A quinazoline-4-one scaffold, a privileged structure in medicinal chemistry known for kinase inhibition and anticancer activity.
- A cyclopentyl group at the N-7 position, contributing to lipophilicity and binding pocket interactions.
- A 2-methoxyethyl substituent at position 3, enhancing solubility via polar ether linkages.
- A carboxamide group at position 7, providing hydrogen-bonding capabilities for target engagement.
Properties
IUPAC Name |
N-cyclopentyl-3-(2-methoxyethyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-17-7-9-18(10-8-17)23(30)16-34-26-28-22-15-19(24(31)27-20-5-3-4-6-20)11-12-21(22)25(32)29(26)13-14-33-2/h7-12,15,20H,3-6,13-14,16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGXJZKNTGVCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer research and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinazoline core known for its biological significance.
- A cyclopentyl group , which may influence its lipophilicity and receptor interactions.
- A methoxyethyl side chain , enhancing solubility and potentially affecting biological activity.
- A sulfanyl group that may contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Quinazolines, including derivatives like the one , have been extensively studied for their anticancer properties. The following key activities have been reported:
- Cell Growth Inhibition :
-
Kinase Inhibition :
- Quinazoline derivatives are known to target multiple kinases, essential in cancer signaling pathways. The compound has shown promising results in binding assays, stabilizing kinases with comparable ΔTm values to known inhibitors like Staurosporine . This suggests potential as a therapeutic agent by disrupting critical signaling pathways in cancer cells.
-
Mechanism of Action :
- The mechanism underlying the anticancer effects may involve the inhibition of specific kinases such as PDGF receptors and Aurora kinases, which are pivotal in tumor growth and metastasis . The presence of bulky substituents appears to modulate activity, indicating structure-activity relationships that warrant further investigation.
Other Biological Activities
In addition to anticancer properties, quinazoline derivatives have been explored for various other biological activities:
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Table 1: Biological Activity Summary of Related Quinazoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Aurora Kinase Inhibition |
| Compound B | MCF-7 (Breast) | 3.5 | PDGF Receptor Antagonism |
| N-cyclopentyl... | Various | 4.0 | Multi-Kinase Stabilization |
Case Study 1: Synthesis and Evaluation of Quinazoline Derivatives
A study synthesized several new quinazoline derivatives and evaluated their antiproliferative activity across different cancer cell lines. The results indicated that modifications to the side chains significantly influenced the compounds' efficacy against specific cancers .
Case Study 2: Kinase Binding Studies
Research involving binding assays highlighted that certain structural modifications could enhance or diminish binding affinity to critical kinases involved in tumor proliferation. The data suggested that optimizing side chain length and substituents could lead to more potent inhibitors .
Comparison with Similar Compounds
Research Implications
- Drug Design : The 4-methylphenyl group in the target compound offers a balance between lipophilicity and metabolic stability compared to halogenated analogs.
- Kinase Inhibition : Quinazoline derivatives with sulfanyl bridges (e.g., F067-0383) show promise in targeting EGFR and VEGFR kinases, suggesting similar pathways for the target compound .
Q & A
Q. How can researchers optimize the synthetic yield of N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of the quinazoline backbone and introduction of sulfanyl and carboxamide substituents. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates .
- Temperature Control: Maintain 60–80°C during cyclization to avoid side reactions .
- Catalysts: Employ zinc chloride or similar Lewis acids to accelerate sulfanyl group incorporation .
- Purification: Use preparative HPLC with a C18 column to isolate the final compound (>95% purity) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use 1H/13C NMR to confirm substituent positions and stereochemistry. For example, the methoxyethyl group’s methyl protons appear as a singlet at δ 3.2–3.4 ppm .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+: ~520–540 Da) and fragmentation patterns .
- X-ray Crystallography: Resolve ambiguities in stereochemistry for the cyclopentyl and sulfanyl moieties .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection: Prioritize protein kinases (e.g., EGFR, VEGFR) due to the quinazoline core’s known kinase inhibition .
- Assay Conditions: Use ATP-competitive binding assays (IC50 determination) at pH 7.4 and 37°C .
- Control Compounds: Include gefitinib or erlotinib as reference inhibitors to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s potency?
Methodological Answer:
- Modification Sites: Focus on the 2-sulfanyl and 3-methoxyethyl groups. For example:
- Replace the 4-methylphenyl group with halogenated analogs to enhance lipophilicity .
- Substitute the cyclopentyl ring with bicyclic systems (e.g., indane) to explore steric effects .
- Assay Strategy: Test derivatives in cellular models (e.g., A549 lung cancer cells) and compare IC50 values. Use molecular docking to predict binding modes .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
Methodological Answer:
- Standardize Assay Protocols: Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (1–2 hrs) .
- Validate Purity: Re-test compounds with ≥98% purity (via HPLC) to exclude batch variability .
- Cross-Validate Targets: Use orthogonal assays (e.g., thermal shift assays vs. enzymatic assays) to confirm target engagement .
Q. How can researchers elucidate the compound’s mechanism of action when initial data are inconclusive?
Methodological Answer:
- Proteomic Profiling: Employ affinity chromatography with a biotinylated derivative to identify off-target interactions .
- Gene Knockdown: Use siRNA to silence suspected targets (e.g., PI3K/AKT pathway genes) and assess rescue effects .
- Metabolomic Analysis: Track changes in glycolysis or oxidative phosphorylation via Seahorse assays to infer pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
